N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Overview
Description
N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve continuous flow reactions and microwave-assisted synthesis. These methods are preferred for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a cholinesterase inhibitor, which is important in the treatment of neurodegenerative diseases.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as cholinesterase enzymes. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with key amino acids like tryptophan and phenylalanine . This interaction inhibits the enzyme’s activity, which can be beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(2-hydroxyethyl)piperidine: Similar in structure but with a hydroxyethyl group instead of a hydroxymethyl group.
N-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol: Contains additional hydroxyl groups, increasing its hydrophilicity.
Uniqueness
N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific carbothioamide group, which imparts distinct chemical properties and biological activities compared to other piperidine derivatives .
Properties
IUPAC Name |
N-benzyl-2-(hydroxymethyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-11-13-8-4-5-9-16(13)14(18)15-10-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11H2,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSLKNUXAFTQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=S)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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